molecular formula C19H34N4O7S B12541945 L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid CAS No. 798540-82-6

L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid

Cat. No.: B12541945
CAS No.: 798540-82-6
M. Wt: 462.6 g/mol
InChI Key: PQHZDRUIFFBXQT-YLXLXVFQSA-N
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Description

L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid is a peptide compound composed of four amino acids: L-isoleucine, L-valine, L-cysteine, and L-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-glutamic acid, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-cysteine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for L-valine and L-isoleucine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: Nucleophilic substitution can be facilitated by reagents like N-hydroxysuccinimide (NHS) esters.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with functional groups attached to amino or carboxyl groups.

Scientific Research Applications

L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The presence of L-cysteine allows for the formation of disulfide bonds, which can stabilize protein structures or facilitate redox reactions.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamyl-L-cysteinyl-glycine (Glutathione): A tripeptide involved in cellular redox balance.

    L-Glutamyl-L-cysteinyl-L-phenylalanine: Another peptide with similar structural features.

Uniqueness

L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The combination of hydrophobic (L-isoleucine, L-valine) and polar (L-cysteine, L-glutamic acid) residues allows for diverse interactions and applications.

Properties

CAS No.

798540-82-6

Molecular Formula

C19H34N4O7S

Molecular Weight

462.6 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H34N4O7S/c1-5-10(4)14(20)17(27)23-15(9(2)3)18(28)22-12(8-31)16(26)21-11(19(29)30)6-7-13(24)25/h9-12,14-15,31H,5-8,20H2,1-4H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)(H,29,30)/t10-,11-,12-,14-,15-/m0/s1

InChI Key

PQHZDRUIFFBXQT-YLXLXVFQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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